Methyl 2-amino-4-phenylhexanoate
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Overview
Description
Methyl 2-amino-4-phenylhexanoate is a chemical compound with the molecular formula C13H19NO2 It is known for its unique structure, which includes an amino group, a phenyl group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylhexanoate typically involves the reaction of 2-amino-4-phenylhexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-phenylhexanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-4-phenylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-phenylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4-phenylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 2-amino-4-phenylbutanoate: Similar ester but with a shorter carbon chain.
2-Amino-4-phenylpentanoate: Similar structure but with a different carbon chain length
Uniqueness: Methyl 2-amino-4-phenylhexanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and chain length provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-amino-4-phenylhexanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-10(9-12(14)13(15)16-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
InChI Key |
FCBQRXCQYSIGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)OC)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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